6-Hydroxy chlorzoxazone-d2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

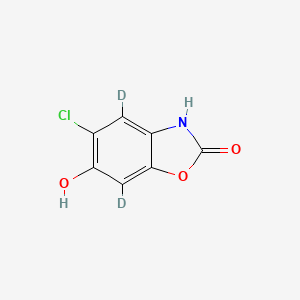

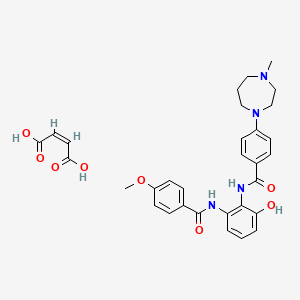

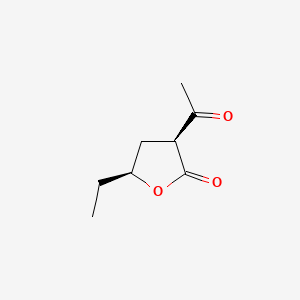

6-Hydroxy chlorzoxazone-d2 is a labeled analogue of 6-Hydroxy Chlorzoxazone . It is a major metabolite of chlorzoxazone and is formed by the actions of cytochrome P450IIE1 . The CAS Number is 1432065-00-3 and its molecular formula is C7H2D2ClNO3 .

Synthesis Analysis

The synthesis of 6-Hydroxy chlorzoxazone-d2 involves the hydroxylation of chlorzoxazone by the cytochrome P450 family 2 subfamily E member 1 (CYP2E1) enzyme . This process forms 6-Hydroxy chlorzoxazone-d2, which is a major metabolite of chlorzoxazone .Molecular Structure Analysis

The molecular weight of 6-Hydroxy chlorzoxazone-d2 is 187.58 . Its molecular formula is C7H2D2ClNO3 . The structure includes a benzoxazolone ring with a chlorine atom and a hydroxy group attached to it .Chemical Reactions Analysis

6-Hydroxy chlorzoxazone-d2 is formed by the hydroxylation of chlorzoxazone, a process carried out by the cytochrome P450 family 2 subfamily E member 1 (CYP2E1) enzyme . This reaction is a part of the metabolic pathway of chlorzoxazone .Applications De Recherche Scientifique

Interindividual Variability in Metabolization : Chlorzoxazone's 6-hydroxylation, mediated by CYP2E1, displays significant variability among individuals. This variability is not strongly associated with genetic polymorphisms in CYP2E1, suggesting other factors may influence this process (Kim, O'Shea, & Wilkinson, 1995).

Impact of Fasting and Obesity : Fasting and obesity, known to induce CYP2E1 in animals, may also influence chlorzoxazone metabolism in humans. This suggests a physiological role for these factors in drug metabolism (O'Shea, Davis, Kim, & Wilkinson, 1994).

Comparison Across Species : Biotransformation studies across different mammalian species show that 6-Hydroxy chlorzoxazone is the primary metabolic product in all examined species, with varying enzyme kinetics. This indicates a broader relevance of this pathway beyond humans (Court, von Moltke, Shader, & Greenblatt, 1997).

Role of Other Cytochromes : Besides CYP2E1, cytochromes P450 1A1 and 1A2 also play a role in chlorzoxazone metabolism, as demonstrated in human hepatocytes and genetically engineered yeast cells (Carrière et al., 1993).

Dose and Phenotypic Trait Measure : The efficacy of chlorzoxazone as a probe for cytochrome P4502E1 activity is influenced by dosage, with different doses showing varying impacts on metabolism. This highlights the importance of dose selection in phenotyping studies (Frye et al., 1998).

Metabolism by CYP1A2 and CYP2E1 : Chlorzoxazone is metabolized by both CYP1A2 and CYP2E1, with varying efficiency. This dual involvement raises questions about using chlorzoxazone as a specific probe for CYP2E1 activity (Ono et al., 1995).

Safety and Hazards

Propriétés

IUPAC Name |

5-chloro-4,7-dideuterio-6-hydroxy-3H-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11)/i1D,2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLXDWOTVQZHIQ-QDNHWIQGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)O)OC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2C(=C(C(=C1Cl)O)[2H])OC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-[1,2]Oxazolo[4,5-F]indole](/img/structure/B585125.png)

![5-Ethyl-4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine](/img/structure/B585142.png)

![6-Oxa-3-azatricyclo[5.2.1.03,8]deca-1(10),4,7-triene](/img/structure/B585143.png)